(E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methyl-2-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S3/c1-22-15-6-5-14(19(25)28-2)12-16(15)30-20(22)21-18(24)13-7-9-23(10-8-13)31(26,27)17-4-3-11-29-17/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKSFZSNRRVHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule characterized by its unique structural features, including a benzo[d]thiazole core, a thiophene sulfonyl group, and a piperidine moiety. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry.
Structural Features
The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Benzo[d]thiazole | A fused ring system that contributes to biological activity. |
| Thiophene sulfonyl group | Enhances interaction with biological targets. |
| Piperidine moiety | Provides flexibility and potential for receptor binding. |
| Carbonyl group | May participate in hydrogen bonding with biological targets. |
Enzyme Inhibition
Preliminary studies suggest that this compound may exhibit enzyme inhibition properties. The presence of the thiophene and benzo[d]thiazole rings suggests potential interactions with various enzymes, possibly leading to the modulation of biochemical pathways involved in disease processes.
- Mechanism of Action
- The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity and affecting downstream signaling pathways.
- Such interactions could lead to anti-inflammatory effects or modulation of cell proliferation.
Anticancer Properties
Research indicates that compounds containing similar structural motifs often display anticancer activity. The incorporation of the thiophene and benzo[d]thiazole rings is particularly relevant in the context of cancer therapeutics.
- Case Studies
Anti-inflammatory Effects
The compound's structure suggests it may also possess anti-inflammatory properties. Compounds with thiophene and thiazole groups have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of structurally similar compounds:
| Compound | Activity | IC50 Value |
|---|---|---|
| Thiophene-based derivative A | Anticancer | 25 µM |
| Thiazole derivative B | Anti-inflammatory | 30 µM |
| Piperidine derivative C | Enzyme inhibitor (Xanthine oxidase) | 72 µM |
These findings suggest that modifications in the structure can significantly impact biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares functional motifs with other heterocyclic derivatives, such as triazole-thione and thiocarbonohydrazide systems. For instance, the study of “(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione” highlights the role of hydrogen bonding (N–H···O/S and O–H···S) in stabilizing supramolecular assemblies .
Crystallographic and Hydrogen-Bonding Analysis
For example, the triazole-thione derivative forms a six-membered hexamer via N–H···S and O–H···S interactions . The thiophene sulfonyl group in the target compound may instead favor S=O···H–N hydrogen bonds, altering packing motifs compared to chlorinated or non-sulfonylated analogues.
Data Table: Key Comparisons
Research Findings and Limitations
The absence of direct crystallographic or biological data for the target compound in the provided evidence necessitates reliance on analogous systems. Tools like SHELX and Mercury CSD are indispensable for hypothetical modeling , while Etter’s graph-set theory aids in predicting hydrogen-bonding patterns . Future studies should prioritize single-crystal X-ray diffraction to validate structural hypotheses and quantify intermolecular interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
